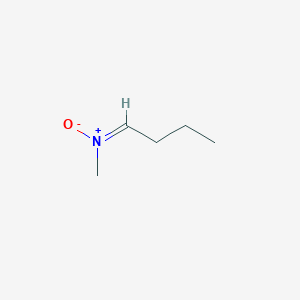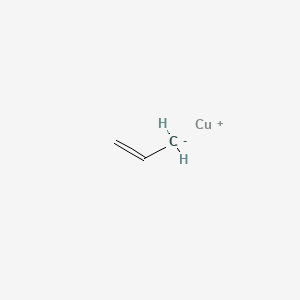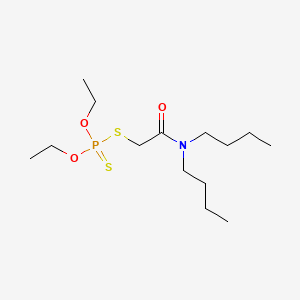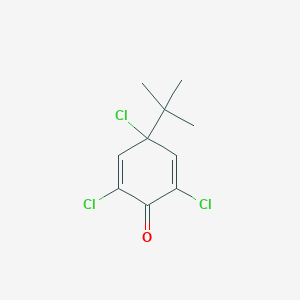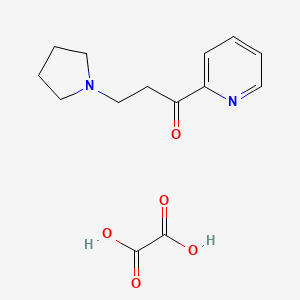
Oxalic acid;1-pyridin-2-yl-3-pyrrolidin-1-ylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxalic acid;1-pyridin-2-yl-3-pyrrolidin-1-ylpropan-1-one is a complex organic compound that combines the properties of oxalic acid, pyridine, and pyrrolidine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-pyridin-2-yl-3-pyrrolidin-1-ylpropan-1-one typically involves the reaction of pyridine and pyrrolidine derivatives with oxalic acid under controlled conditions. The process may include steps such as:
Formation of Pyrrolidine Derivatives: Pyrrolidine derivatives can be synthesized through various methods, including ring construction from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings.
Reaction with Pyridine: The pyrrolidine derivatives are then reacted with pyridine under specific conditions to form the desired compound.
Oxalic Acid Integration: Finally, oxalic acid is introduced to the reaction mixture, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using microwave-assisted organic synthesis (MAOS) to increase efficiency and support green chemistry practices .
Analyse Chemischer Reaktionen
Types of Reactions
Oxalic acid;1-pyridin-2-yl-3-pyrrolidin-1-ylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can act as a reducing agent and undergo oxidation to form carbon dioxide and water.
Reduction: It can also participate in reduction reactions under specific conditions.
Substitution: The compound may undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation and reducing agents for reduction. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed
The major products formed from these reactions include carbon dioxide, water, and various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Oxalic acid;1-pyridin-2-yl-3-pyrrolidin-1-ylpropan-1-one has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of oxalic acid;1-pyridin-2-yl-3-pyrrolidin-1-ylpropan-1-one involves its interaction with specific molecular targets and pathways. For example, it may bind to certain proteins or enzymes, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrrolidine and pyridine derivatives, such as pyrrolidine-2-one and pyrrolidine-2,5-diones .
Uniqueness
What sets oxalic acid;1-pyridin-2-yl-3-pyrrolidin-1-ylpropan-1-one apart is its unique combination of oxalic acid, pyridine, and pyrrolidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
51928-95-1 |
|---|---|
Molekularformel |
C14H18N2O5 |
Molekulargewicht |
294.30 g/mol |
IUPAC-Name |
oxalic acid;1-pyridin-2-yl-3-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C12H16N2O.C2H2O4/c15-12(11-5-1-2-7-13-11)6-10-14-8-3-4-9-14;3-1(4)2(5)6/h1-2,5,7H,3-4,6,8-10H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
WZFBHQGNVLPQLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCC(=O)C2=CC=CC=N2.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



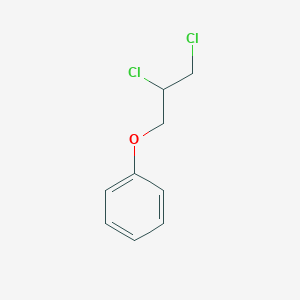
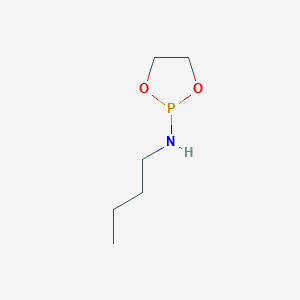
![2,2-Dimethyl-3-{3-methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-en-1-yl}oxirane](/img/structure/B14662345.png)
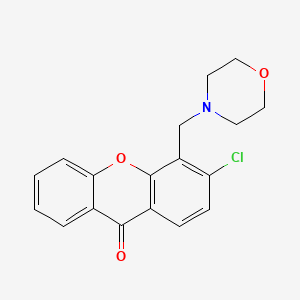


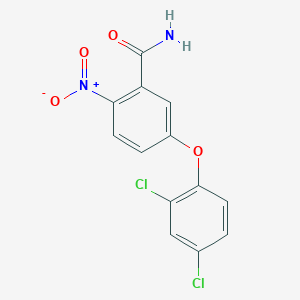
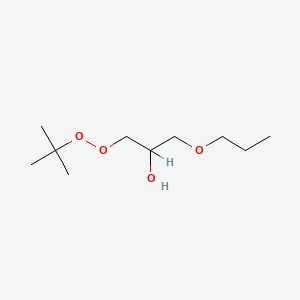
![methyl 2-[(1R)-2-oxocyclopentyl]acetate](/img/structure/B14662373.png)
